S-(-)-Etomoxir
Description
Historical Context of Fatty Acid Oxidation Inhibition Studies
The study of fatty acid oxidation dates back to the early 20th century, with initial observations noting the oxidation of fatty acids in the liver. numberanalytics.com Significant advancements in understanding the mechanisms and regulation of FAO have been made since then, including the identification of carnitine and carnitine palmitoyltransferase as essential components. numberanalytics.com The recognition that fatty acids serve as a crucial energy source, particularly during periods of low glucose availability, underscored the importance of understanding and potentially modulating this pathway. numberanalytics.com The surprising realization in the late 1970s that malonyl-CoA, a substrate for fatty acid synthesis, also acts as an inhibitor of fatty acid oxidation further advanced the field's understanding of metabolic regulation. jci.org This historical context laid the groundwork for the development and application of pharmacological tools like S-(-)-Etomoxir to probe the intricacies of FAO in various biological systems.
Overview of this compound within Metabolic Research Paradigms
Within metabolic research, this compound is predominantly employed to experimentally reduce or block mitochondrial fatty acid beta-oxidation. nih.gov By inhibiting CPT1, this compound prevents the formation of acylcarnitines, a necessary step for transporting long-chain fatty acyl chains into the mitochondrial intermembrane space for subsequent oxidation. wikipedia.org This action forces cells to rely more heavily on alternative energy substrates, such as glucose. aacrjournals.org
Researchers utilize this compound to investigate the metabolic flexibility of cells and tissues, exploring how inhibiting FAO impacts glucose utilization, ATP production, and the accumulation of fatty acid intermediates. Studies have shown that inhibiting FAO with etomoxir (B15894) can lead to increased fatty acid and lipid accumulation and decreased ATP and NADPH levels in certain cell types. portlandpress.com This metabolic shift has been a central theme in studies exploring conditions like type 2 diabetes and obesity, where altering fatty acid metabolism can influence glucose and lipid homeostasis. ontosight.ai
This compound's use has also extended to cancer metabolism research, where some cancer cells have been observed to rely on FAO for energy and survival. portlandpress.comnih.govplos.orgnih.gov Inhibition of CPT1 by etomoxir has shown effects on cancer cell viability, proliferation, and even aspects like stemness and invasiveness in various cancer models. aacrjournals.orgportlandpress.comnih.goviiarjournals.org
Contemporary Research Trajectories and Open Questions
Contemporary research utilizing this compound continues to explore its effects in diverse biological contexts, alongside addressing complexities and open questions regarding its specificity and mechanisms.
One significant area of ongoing investigation is the potential for off-target effects of etomoxir, particularly at higher concentrations commonly used in some studies. Research indicates that high concentrations of etomoxir (e.g., 200 µM) can inhibit complex I of the electron transport chain and disrupt CoA metabolism, complicating the interpretation of results solely attributed to CPT1 inhibition. wikipedia.orgplos.orgresearchgate.net Studies using click chemistry-enabled reagents have revealed that etomoxir can bind to a large array of diverse proteins involved in fatty acid metabolism and transport in various cellular compartments, including peroxisomes, suggesting it is not exclusively specific to CPT1. nih.govresearchgate.net
Despite these challenges, this compound remains a valuable tool for studying the broader implications of FAO inhibition. Current trajectories include further dissecting the specific roles of CPT1 beyond energy production, such as its potential involvement in providing fatty acids for anabolic processes and maintaining mitochondrial function. plos.org Research also continues into the impact of FAO inhibition on various cell types, including immune cells, where FAO activity has been linked to the function of regulatory T cells, macrophages, and myeloid-derived suppressor cells. nih.govselleckchem.com
Open questions in the field include fully elucidating the extent and implications of etomoxir's off-target effects, developing more specific inhibitors of CPT1 or other FAO enzymes, and understanding the precise metabolic adaptations that occur in response to chronic FAO inhibition in different tissues and disease states. The stereospecificity of etomoxir, with the S-(-) enantiomer being the more biologically active inhibitor of CPT1, is also a consideration in research design and interpretation.
Research findings often involve quantifying changes in metabolic substrates, enzyme activity, and cellular outcomes following this compound treatment. While interactive tables are not feasible in this format, a representation of typical data observed in studies might include changes in fatty acid oxidation rates or levels of metabolic intermediates.
| Parameter | Control (e.g., Vehicle) | This compound Treatment (Example Data) |
| Fatty Acid Oxidation Rate | 100% | ~10-30% (depending on concentration) |
| Cellular ATP Levels | Baseline | Decreased (in some cell types) |
| Long-Chain Acylcarnitines | Baseline | Decreased |
| Glucose Uptake/Glycolysis Rate | Baseline | Increased (in some contexts) |
Note: Example data values are illustrative and would vary significantly depending on the specific cell type, experimental conditions, and concentration of this compound used.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
ethyl (2S)-2-[6-(4-chlorophenoxy)hexyl]oxirane-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23ClO4/c1-2-20-16(19)17(13-22-17)11-5-3-4-6-12-21-15-9-7-14(18)8-10-15/h7-10H,2-6,11-13H2,1H3/t17-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZLOHEOHWICNIL-KRWDZBQOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1(CO1)CCCCCCOC2=CC=C(C=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)[C@@]1(CO1)CCCCCCOC2=CC=C(C=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23ClO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Mechanisms of Action of Etomoxir
Carnitine Palmitoyltransferase I (CPT1) Inhibition as a Primary Target
CPT1 catalyzes the conversion of long-chain fatty acyl-CoA esters and carnitine into long-chain acylcarnitines and coenzyme A (CoA). This reaction is the rate-limiting step in the mitochondrial uptake and subsequent beta-oxidation of long-chain fatty acids nih.govwikipedia.orgfrontiersin.org. By inhibiting CPT1, Etomoxir (B15894) effectively blocks this transport, thus reducing fatty acid oxidation.
Irreversible Binding and Formation of the Active Ester
Etomoxir is considered an irreversible inhibitor of CPT1. The mechanism involves the conversion of Etomoxir to its active form, Etomoxir-CoA, within the cell wikipedia.orgnih.govresearchgate.net. This thioester then binds covalently to the catalytic site of CPT1, likely alkylating a histidine residue, which leads to the irreversible inactivation of the enzyme researchgate.netsemanticscholar.orgresearchgate.netoup.com. This covalent modification prevents the normal interaction of CPT1 with its substrates, long-chain fatty acyl-CoA and carnitine wikipedia.orgresearchgate.net.
Isoform Specificity and Distribution of CPT1a and CPT1b
Three main isoforms of CPT1 have been identified: CPT1A, CPT1B, and CPT1C, each exhibiting distinct tissue distribution and characteristics nih.govfrontiersin.orgnih.gov.
CPT1A: This is the predominant isoform found in the liver, kidney, pancreas, adipose tissue, lymphocytes, and fibroblasts nih.govfrontiersin.orgnih.gov.
CPT1B: This isoform is primarily expressed in skeletal muscle, heart, and testis nih.govfrontiersin.orgnih.gov.
CPT1C: This isoform is mainly located in the brain, particularly the hypothalamus and hippocampus frontiersin.orgnih.gov.
While Etomoxir is a potent inhibitor of CPT1, its selectivity among these isoforms is not absolute nih.govmdpi.com. Studies indicate that Etomoxir can inhibit both CPT1A and CPT1B oup.com. CPT1A and CPT1B share significant amino acid homology, particularly around the active region nih.govmdpi.com. CPT1A generally has a higher affinity for carnitine compared to CPT1B frontiersin.orgnih.gov.
A table summarizing the distribution of CPT1 isoforms is provided below:
| Isoform | Primary Tissue Distribution |
| CPT1A | Liver, Kidney, Pancreas, Adipose Tissue, Lymphocytes, Fibroblasts |
| CPT1B | Skeletal Muscle, Heart, Testis |
| CPT1C | Brain (Hypothalamus, Hippocampus) |
Kinetic Profiles of Enzyme Inhibition
Etomoxir inhibits CPT1 activity with half-maximal inhibitory concentrations (IC50) typically in the nanomolar to low micromolar range, depending on the specific CPT1 isoform, tissue, and experimental conditions nih.govnih.gov. The irreversible nature of Etomoxir's inhibition means that its effect on enzyme activity is time-dependent and not reversed by simply removing the compound. The formation of the covalent Etomoxir-CoA ester is a prerequisite for this irreversible inhibition nih.gov. Studies using substrate-specific respirometry in permeabilized cells have demonstrated that low micromolar concentrations of Etomoxir can specifically inhibit CPT1 activity, while higher concentrations may lead to off-target effects nih.govnih.gov.
Stereospecificity and Enantiomeric Activity of Etomoxir
Etomoxir exists as a racemate, comprising two enantiomers: S-(-)-Etomoxir and R-(+)-Etomoxir. The biological activity of Etomoxir is highly stereospecific.
Comparative Analysis of this compound and R-(+)-Etomoxir Activities
Research has consistently shown that the R-(+)-enantiomer of Etomoxir is the active form responsible for inhibiting CPT1 wikipedia.orgsemanticscholar.orgguidetopharmacology.org. The S-(-)-enantiomer, in contrast, does not effectively block CPT1 activity wikipedia.orgscbt.com. The conversion to the CoA ester is also stereospecific, with the R-(+)-Etomoxir-CoA being the active irreversible inhibitor wikipedia.org. While S-(+)-Etomoxir has been described as a CPT1 inhibitor, particularly CPT1A, the R-(+)-enantiomer is widely recognized as the primary active form wikipedia.orgguidetopharmacology.orgclinisciences.com.
A comparative summary of the enantiomers' activity is presented below:
| Enantiomer | CPT1 Inhibition Activity |
| This compound | Does not effectively block CPT1 |
| R-(+)-Etomoxir | Potent, irreversible inhibitor of CPT1 |
Implications of Enantiomeric Purity in Research Models
The marked difference in activity between the S-(-)- and R-(+)-enantiomers has significant implications for research utilizing Etomoxir. Using racemic Etomoxir (a mixture of both enantiomers) in studies means that only the R-(+)-component is contributing to the intended CPT1 inhibition. This is crucial for accurately interpreting the results of experiments investigating the role of CPT1-mediated fatty acid oxidation. The use of enantiomerically pure R-(+)-Etomoxir allows for more precise assessment of the effects directly attributable to CPT1 inhibition, minimizing potential confounding factors from the inactive S-(-)-enantiomer or potential off-target effects that might be associated with the racemate or higher concentrations needed when using the less potent form nih.govnih.gov.
Non-CPT1 Mediated Effects and Polypharmacology of Etomoxir
Beyond its well-characterized interaction with CPT1, etomoxir, particularly at concentrations exceeding those required for CPT1 inhibition, demonstrates a range of off-target effects that contribute to its complex pharmacological profile, often referred to as polypharmacology. nih.govresearchgate.netresearchgate.netresearchgate.net These effects involve various metabolic pathways and mitochondrial components.
Disruption of Coenzyme A Homeostasis
High concentrations of etomoxir have been shown to disrupt intracellular coenzyme A (CoA) homeostasis, leading to a depletion of intracellular free CoA. nih.govresearchgate.netescholarship.orgnih.gov This disruption is thought to occur due to the conversion of the etomoxir prodrug into its active form, etomoxiryl-CoA, which then accumulates and potentially interferes with CoA-dependent processes. nih.govescholarship.org The depletion of free CoA can have widespread effects on cellular metabolism, as CoA is a crucial cofactor in numerous enzymatic reactions, including those involved in the synthesis and oxidation of fatty acids, as well as the citric acid cycle. nih.govuni.luwikipedia.org Research suggests that this disruption of CoA homeostasis may be a primary mechanism by which high concentrations of etomoxir inhibit processes like alternative macrophage activation, independently of fatty acid oxidation inhibition. nih.govescholarship.orgnih.govescholarship.org
Modulation of Mitochondrial Electron Transport Chain Complex I
Studies have indicated that high concentrations of etomoxir can inhibit mitochondrial electron transport chain Complex I. wikipedia.orgnih.govresearchgate.netnih.gov This inhibition contributes to the effects of etomoxir on cellular respiration and can lead to decreased ATP production from oxidative phosphorylation. nih.govresearchgate.net While the exact mechanism of Complex I inhibition by etomoxir is still being investigated, it represents a significant off-target effect that can influence cellular energy metabolism. nih.govnih.gov
Data on the effect of etomoxir concentration on Complex I activity:
| Etomoxir Concentration | Effect on Complex I Activity | Reference |
| > 10 µM | Inhibition observed | researchgate.net |
| 200 µM | Inhibition observed | nih.govnih.gov |
| 10 µM | No off-target effects observed on the electron transport chain | nih.gov |
Interaction with Adenine (B156593) Nucleotide Translocase
Excess etomoxir has been shown to inhibit the adenine nucleotide translocase (ANT). nih.govresearchgate.netresearchgate.netescholarship.org The ANT is a key protein in the mitochondrial inner membrane responsible for transporting ATP from the mitochondrial matrix to the intermembrane space and ADP from the intermembrane space into the matrix. researchgate.net Inhibition of ANT can impair mitochondrial ATP synthesis and affect cellular energy transfer. nih.govresearchgate.net This interaction may share a common structural mechanism with the inhibition of ANT by palmitoyl (B13399708) CoA, as etomoxiryl-CoA acts as a mimetic of acyl CoAs. nih.gov
Agonistic Effects on Peroxisome Proliferator-Activated Receptors (PPARs), including PPARα and PPARγ
Etomoxir has been identified as a direct agonist of PPARα. wikipedia.org PPARs are nuclear receptors that play crucial roles in regulating gene expression involved in lipid and glucose metabolism, as well as inflammation and cellular differentiation. jcancer.orgdoc-developpement-durable.orgfrontiersin.org Activation of PPARα by etomoxir can influence the expression of genes involved in fatty acid oxidation. physiology.orgnih.gov While the R-enantiomer is primarily associated with CPT1 inhibition and subsequent potential indirect PPARα activation due to fatty acid accumulation, the S-enantiomer has also been implicated in interacting with PPARs. nih.govphysiology.orgresearchgate.net Some research suggests etomoxir activates PPARγ-mediated signaling, which can impact processes like cell cycle arrest. jcancer.org
Influence on Fatty Acid and Cholesterol Synthesis Pathways
Beyond its effects on fatty acid oxidation, etomoxir has been shown to inhibit fatty acid and cholesterol synthesis. wikipedia.orgnih.govnih.gov Studies in isolated rat hepatocytes demonstrated that both the R- and S-enantiomers of etomoxir were equally potent inhibitors of fatty acid and cholesterol synthesis from acetate. nih.gov This inhibition is not attributed to direct inhibition of fatty acid synthase and occurs at a step in cholesterol synthesis prior to mevalonate (B85504) formation. nih.gov The inhibition of these biosynthetic pathways by the S-enantiomer is notable as it does not inhibit fatty acid oxidation, indicating that these effects are not coupled. nih.gov
Cellular and Subcellular Metabolic Reprogramming Induced by Etomoxir
Comprehensive Analysis of Fatty Acid Oxidation (FAO) Modulation
Inhibition of CPT1 by S-(-)-Etomoxir directly impacts the cell's ability to oxidize long-chain fatty acids, a major source of ATP production in many tissues. plos.orgoroboros.at
Long-Chain Fatty Acid Substrate Utilization
This compound acts as an irreversible inhibitor of CPT1, preventing the conversion of long-chain fatty acyl-CoA to acylcarnitine, a necessary step for their translocation into the mitochondrial matrix for β-oxidation oup.comncsu.edu. This inhibition reduces the cell's capacity to utilize long-chain fatty acids as an energy source. Studies have shown that etomoxir (B15894) can suppress the transportation of long-chain fatty acids into mitochondria, leading to an increase in their intracellular levels portlandpress.com. For instance, etomoxir treatment in bladder cancer cells increased free fatty acid levels portlandpress.com. In BT549 cells, etomoxir at 10 µM concentration decreased the pool sizes of acylcarnitines by over 80% plos.org.
Research utilizing techniques like high-resolution respirometry has investigated the specificity of etomoxir's inhibitory effects on FAO. Studies in permeabilized Huh7 human hepatocellular carcinoma cells and isolated mouse liver mitochondria showed that while etomoxir inhibited mitochondrial transport of long-chain fatty acids, complete blockage of FAO without affecting other mitochondrial electron transfer pathway states was challenging, particularly at higher concentrations oroboros.at. For example, 200 µM etomoxir significantly inhibited pathways linked to both NADH and succinate (B1194679) in Huh7 cells and liver mitochondria oroboros.at.
Consequences for Ketogenesis and Gluconeogenesis
Inhibition of hepatic FAO by this compound has direct consequences for ketogenesis and gluconeogenesis. Ketogenesis, which primarily occurs in the liver, utilizes acetyl-CoA generated from fatty acid β-oxidation to produce ketone bodies. By reducing the supply of acetyl-CoA from FAO, etomoxir depresses ketogenesis oup.comncsu.eduwikipedia.org.
Furthermore, etomoxir is of potential interest in the treatment of diabetes because inhibiting fatty acid oxidation is expected to decrease gluconeogenesis oup.comncsu.eduwikipedia.orgahajournals.org. Gluconeogenesis is the process of synthesizing glucose from non-carbohydrate precursors, and it can be influenced by the cellular energy status and the availability of substrates, including those derived from fatty acid metabolism. Studies have indicated that etomoxir can reduce hepatic glucose production diabetesjournals.org.
Interplay with Glucose Metabolism and Glycolysis
The inhibition of FAO by this compound leads to a metabolic shift, often increasing the cell's reliance on glucose metabolism and glycolysis for energy production. oup.comncsu.edu
Metabolic Switching and Glucose Uptake
This compound induces a shift in energy substrate utilization from fatty acids to glucose oup.comncsu.edu. This metabolic switching can lead to increased glucose utilization and uptake in various cell types and tissues. For example, in the context of heart failure, where fatty acid oxidation is often altered, etomoxir has shown beneficial effects by inhibiting FAO and resulting in increased glucose oxidation taylorandfrancis.comnih.gov. In prostate cancer cells, blocking lipid oxidation with etomoxir resulted in the activation of the Warburg effect and enhanced glucose uptake nih.gov. Studies in human prostate cancer cell lines (LNCaP, VCaP, PC3) and benign cell lines (BPH-1, WPMY-1) showed that etomoxir treatment significantly increased glucose uptake nih.gov. In LNCaP cells with decreased CPT1A expression, a concomitant increase in glucose uptake was observed, supporting the concept of a fuel switch between glucose and fat use nih.gov.
However, the effect on glucose uptake can vary depending on the cell type and context. In some myeloma cells, etomoxir treatment did not significantly alter glucose transport capacity or utilization, although it did increase lactate (B86563) production in certain cell lines plos.org. In human subjects, etomoxir administration increased glucose oxidation at the expense of fat oxidation, accompanied by increased membrane GLUT4 and lowered plasma glucose levels, indicative of improved glucose homeostasis pnas.org.
The increased glycolysis observed with etomoxir can be accompanied by increases in key glucose metabolism signaling molecules, such as mTOR and its downstream effector S6-kinase nih.gov. This suggests a reciprocal association between fat oxidation and aerobic glycolysis nih.gov.
Pyruvate (B1213749) Dehydrogenase Activation
Inhibition of FAO by this compound can lead to the disinhibition and activation of pyruvate dehydrogenase (PDH). PDH is a key enzyme that converts pyruvate, the end product of glycolysis, into acetyl-CoA, which then enters the tricarboxylic acid (TCA) cycle for oxidative phosphorylation ahajournals.orgresearchgate.net. When fatty acid oxidation is high, the resulting increase in mitochondrial acetyl-CoA and NADH levels activates pyruvate dehydrogenase kinases (PDKs), which phosphorylate and inactivate PDH researchgate.net. Conversely, inhibition of FAO by etomoxir reduces the levels of acetyl-CoA and NADH derived from fatty acids, leading to decreased PDK activity and subsequent activation of PDH. This facilitates the increased oxidation of glucose-derived pyruvate, aligning with the observed metabolic switch towards glucose utilization wikipedia.org.
Alterations in Cellular Lipid Pools and Accumulation
A direct consequence of inhibiting FAO with this compound is the reduced capacity to metabolize fatty acids, leading to their accumulation within the cell. This can manifest as increased cellular lipid pools and lipid droplet formation. taylorandfrancis.comselleck.co.jp
Studies have consistently shown that etomoxir treatment increases lipid accumulation in various cell types. In bladder cancer cells, Oil Red O staining revealed increased lipid accumulation after etomoxir treatment, which was consistent with increased fatty acid levels portlandpress.com. Similarly, in cardiomyocytes, lipid accumulation can be recapitulated through impairment of mitochondrial FAO by inhibitors like etomoxir atsjournals.org. Etomoxir has also been shown to increase lipid accumulation in diabetic mice researchgate.net. In breast cancer cells, etomoxir inhibits lipid droplet formation, negatively impacting lipid accumulation and cancer cell proliferation mdpi.com. However, another study indicates that etomoxir triggers intracellular lipid accumulation in xenografts researchgate.net.
In mice, etomoxir injections resulted in the accumulation of muscle triacylglycerol (TAG) and diacylglycerol (DAG) pnas.org. Prolonged etomoxir administration in mice fed a high-fat diet induced hepatic steatosis and triacylglycerol accumulation in the liver and heart nih.gov. Excessive CPT1 inhibition by etomoxir can cause lipid accumulation in the rat liver scispace.com.
Table: Impact of Etomoxir on Metabolic Parameters
| Metabolic Parameter | Observed Effect of Etomoxir (Summary) | Supporting Evidence |
| Long-Chain Fatty Acid Oxidation | Decreased | Inhibits CPT1, reduces acylcarnitines, decreases palmitate oxidation, reduces fatty acid uptake plos.orgoroboros.atnih.govresearchgate.netsemanticscholar.org |
| Intracellular Fatty Acid Levels | Increased | Leads to accumulation due to reduced oxidation portlandpress.com |
| Ketogenesis | Depressed | Reduces acetyl-CoA supply from FAO oup.comncsu.eduwikipedia.org |
| Gluconeogenesis | Decreased | Expected consequence of FAO inhibition oup.comncsu.eduwikipedia.orgahajournals.orgdiabetesjournals.org |
| Glucose Utilization/Oxidation | Increased (Metabolic Switch) | Shifts energy reliance from fatty acids to glucose oup.comncsu.edutaylorandfrancis.comnih.govnih.govpnas.org |
| Glucose Uptake | Increased (in some cell types/contexts) | Observed in prostate cancer cells and human subjects nih.govpnas.org |
| Glycolysis | Increased (in some cell types/contexts) | Part of the metabolic switch, increased lactate production observed nih.govplos.org |
| Pyruvate Dehydrogenase Activity | Activated (Disinhibited) | Reduced feedback inhibition due to lower FAO-derived acetyl-CoA and NADH wikipedia.org |
| Cellular Lipid Pools/Accumulation | Increased | Reduced fatty acid metabolism leads to accumulation portlandpress.compnas.orgselleck.co.jpatsjournals.orgresearchgate.netmdpi.comresearchgate.netnih.govscispace.com |
| ATP Levels | Decreased (in some contexts, potentially due to oxidative stress) | Observed in glioblastoma cells and bladder cancer cells portlandpress.comnih.gov |
| NADPH Levels | Decreased (in some contexts, potentially due to oxidative stress) | Observed in glioblastoma cells and bladder cancer cells portlandpress.comnih.gov |
Regulation of Cellular Redox State and Reactive Oxygen Species Production
Inhibition of fatty acid oxidation by Etomoxir has been shown to impair NADPH production and increase reactive oxygen species (ROS) in certain cell types, such as human glioblastoma cells. nih.govoncotarget.com Mitochondrial fatty acid oxidation can contribute to NADPH levels, which are important for defense against oxidative stress. nih.govnih.gov Therefore, blocking this pathway can disrupt the cellular redox balance, leading to increased oxidative stress. nih.govtandfonline.com Studies have indicated that oxidative stress can contribute to bioenergetic failure and cell death. nih.gov Conversely, some research suggests that increased fatty acid oxidation, potentially fueled by elevated CPT1A expression, can lead to increased mitochondrial ROS production, which may then trigger antioxidant defense mechanisms. mdpi.com The interplay between fatty acid metabolism and ROS production is complex and can have varied outcomes depending on the cellular context and the extent of metabolic alteration. mdpi.com
Impact on Mitochondrial Bioenergetics and ATP/NADPH Production
Inhibition of CPT1 by Etomoxir significantly impacts mitochondrial bioenergetics. By blocking the entry of long-chain fatty acids into the mitochondria, it reduces the substrates available for beta-oxidation and subsequent oxidative phosphorylation. wikipedia.orgaacrjournals.orgrndsystems.complos.org This can lead to a marked reduction in cellular ATP levels. nih.govoncotarget.comnih.gov In addition to ATP, fatty acid oxidation can indirectly contribute to NADPH production. Acetyl-CoA produced in the mitochondria can be converted to citrate (B86180) and exported to the cytosol, where it can be used to generate NADPH through enzymes like isocitrate dehydrogenase 1 and malic enzyme 1. nih.gov Therefore, inhibiting fatty acid oxidation can impair this source of NADPH. nih.govnih.gov High concentrations of Etomoxir have also been reported to have off-target effects, including the inhibition of complex I of the electron transport chain, which further compromises mitochondrial respiration and ATP production. wikipedia.orgnih.govresearchgate.net Studies have shown that Etomoxir can decrease mitochondrial membrane potential and oxygen respiration rates. frontiersin.org
Here is a summary of observed impacts on mitochondrial bioenergetics:
| Impact Area | Observed Effect of Etomoxir (active form/racemate) | References |
| Mitochondrial Fatty Acid Oxidation | Decreased | aacrjournals.orgrndsystems.complos.org |
| Cellular ATP Levels | Reduced | nih.govoncotarget.comnih.gov |
| NADPH Production | Impaired (indirectly) | nih.govnih.gov |
| Mitochondrial Membrane Potential | Decreased | frontiersin.org |
| Oxygen Respiration Rates | Decreased | frontiersin.org |
| Complex I Activity (off-target) | Inhibited (at high concentrations) | wikipedia.orgnih.govresearchgate.net |
Peroxisomal Metabolic Pathways and Localization
While the primary target of the active form of Etomoxir is mitochondrial CPT1, research indicates that Etomoxir can also influence peroxisomal metabolic pathways. Fatty acid oxidation occurs in both mitochondria and peroxisomes, although with different substrate specificities and outcomes. nih.govfrontiersin.org Peroxisomes are involved in the beta-oxidation of very long-chain fatty acids and branched-chain fatty acids, as well as alpha-oxidation. nih.govmdpi.com Studies using click chemistry-enabled reagents have shown that Etomoxir can bind to a large array of proteins throughout the cell, including many peroxisomal proteins. nih.govresearchgate.net Unexpectedly, Etomoxir has been shown to concentrate in peroxisomes rather than mitochondria in some contexts. nih.govresearchgate.netoup.com The loss of Pex5, a protein required for the import of peroxisomal matrix proteins, eliminated binding of Etomoxir to many of these peroxisomal proteins. nih.govresearchgate.net This suggests that Etomoxir interacts with components of the peroxisomal machinery. While peroxisomal beta-oxidation differs from mitochondrial beta-oxidation, the end products of peroxisomal fatty acid chain-shortening often need to be transferred to mitochondria for complete oxidation. frontiersin.org
Endoplasmic Reticulum Omega-Oxidation Pathway Engagement
Fatty acid oxidation also occurs in the endoplasmic reticulum (ER) through the omega-oxidation pathway. nih.govmdpi.com This pathway is primarily involved in the metabolism of large, water-insoluble fatty acids and can serve as a rescue pathway when mitochondrial and peroxisomal oxidation are impaired. nih.govresearchgate.net The omega-oxidation pathway is initiated by cytochrome P450 (CYP) enzymes. nih.govresearchgate.net Research using Pex5 knockout hepatocytes, where peroxisomal function is compromised, revealed that Etomoxir binding proteins included cytochrome P450 family members involved in fatty acid omega-oxidation. nih.govresearchgate.net This suggests that in certain conditions, particularly when other fatty acid oxidation pathways are affected, Etomoxir may engage with the ER omega-oxidation machinery. While omega-oxidation normally accounts for a smaller percentage of total fatty acid oxidation, its role can become more significant under metabolic stress or in certain disease states. mdpi.comresearchgate.net
Molecular and Cellular Signaling Pathways Modulated by Etomoxir
Cell Proliferation and Viability Regulation
Inhibition of fatty acid oxidation (FAO) by Etomoxir (B15894) has been shown to suppress cell proliferation and reduce cell viability in various cell types, including bladder cancer cells and malignant glioma cells. In bladder cancer (BCa) cells, Etomoxir treatment inhibited cell viability in a dose-dependent manner. portlandpress.com Similarly, Etomoxir decreased the total cell count and the fraction of cells in the S+G2/M phases of the cell cycle in human glioma cells, indicating the importance of FAO for their proliferation. oup.com Studies in human myeloma cells also demonstrated that Etomoxir reduced cell viability and proliferation. nih.govnih.gov The inhibitory effect on proliferation in myeloma cells was reported to be between 40% and 70%. nih.govnih.gov The combination of Etomoxir with other metabolic inhibitors, such as orlistat (B1677487) (a fatty acid synthase inhibitor), resulted in an additive inhibitory effect on myeloma cell proliferation. nih.govnih.gov In myeloid-derived suppressor cells (MDSCs), Etomoxir sodium salt, a CPT1A-specific inhibitor, decreased fatty acid uptake and ATP production, contributing to a reduction in their immunosuppressive activity and potentially impacting their proliferation and accumulation. mdpi.com
Induction of Apoptosis and Cell Death Mechanisms
The ability of Etomoxir to induce apoptosis appears to be context-dependent and may involve cooperation with other agents. While some studies in bladder cancer cells did not observe significant apoptosis even at high concentrations of Etomoxir portlandpress.com, other research indicates that Etomoxir can trigger apoptosis or sensitize cells to apoptosis induction by conventional anti-tumor drugs at sub-lethal concentrations. nih.govsemanticscholar.org For instance, Etomoxir cooperated with glycolytic inhibitors like 2-deoxy-D-glucose and lonidamine (B1675067) to induce apoptosis in certain acute myeloid leukemia cell lines. nih.gov The mechanisms accounting for the pro-apoptotic action are not fully understood but may involve perturbations in Bcl-2 family proteins, ATP depletion, and oxidative stress. nih.gov In T cells, Etomoxir treatment led to a significant increase in apoptosis under low glucose conditions. researchgate.net Furthermore, Etomoxir sodium salt has been shown to promote imidazole (B134444) ketone erastin (B1684096) (IKE)-induced ferroptosis in MDSCs, a form of regulated cell death characterized by iron-dependent lipid peroxidation. mdpi.com
Modulation of Cell Cycle Progression (e.g., G0/G1 arrest)
A notable effect of Etomoxir is its ability to induce cell cycle arrest, frequently at the G0/G1 phase. In bladder cancer cells, flow cytometry analysis indicated that the cell cycle was arrested at the G0/G1 phase in a dose-dependent manner following Etomoxir treatment. portlandpress.comnih.gov This arrest was associated with the down-regulation of G0/G1-related proteins such as cyclin D1, CDK2, CDK4, and CDK6. portlandpress.com The cell cycle arrest in bladder cancer cells was reported to occur through a PPARγ-mediated pathway and could be reversed by a PPARγ antagonist. portlandpress.comnih.gov Similarly, Etomoxir inhibited proliferation via G0/G1 arrest in multiple myeloma cells. nih.govnih.govresearchgate.netoncotarget.com In ovarian cancer cells, inactivation of CPT1A by Etomoxir also led to significant increases in the G0/G1 population and concomitant decreases in the S and G2/M phases. oncotarget.com This G0/G1 arrest in myeloma cells was associated with reduced p21 protein levels and altered phosphorylation of the retinoblastoma protein (pRb). nih.govnih.gov
Activation of Kinase Cascades (e.g., LKB-1/AMPK, mTOR, AKT, ERK, pRb)
Etomoxir can influence the activity of various kinase cascades, often indirectly through its metabolic effects. Inhibition of FAO by Etomoxir can lead to decreased intracellular ATP levels and an increased AMP/ATP ratio, which can activate AMP-activated protein kinase (AMPK). nih.govpnas.org AMPK is a key energy sensor that regulates metabolic pathways and can influence cell growth and proliferation. biorxiv.orgmedicinacomplementar.com.brmdpi.com In some contexts, Etomoxir treatment has been associated with defensive Akt and ERK kinase activation, potentially as a compensatory mechanism to metabolic stress. nih.gov The LKB1-AMPK pathway is a known regulator of cellular energy levels and can inhibit de novo lipogenesis and influence pathways like mTOR signaling. medicinacomplementar.com.brmdpi.comcore.ac.uk While Etomoxir's primary direct target is CPT-1, its metabolic consequences can trigger or modulate these downstream kinase cascades, impacting processes like cell cycle progression (e.g., through effects on pRb phosphorylation) and survival signaling. nih.govnih.govmedicinacomplementar.com.br
Transcriptional Regulation of Metabolic Genes and Pathways
Etomoxir's impact extends to the transcriptional regulation of genes involved in metabolism, partly mediated by nuclear receptors like PPARs.
PPAR-Mediated Gene Expression
Etomoxir has been identified as a direct agonist of PPARα. wikipedia.org It can also influence PPARγ-mediated pathways. In bladder cancer cells, Etomoxir induced cell cycle arrest through a PPARγ-mediated pathway, with alterations in fatty acid metabolism-associated gene expression. portlandpress.comnih.gov Etomoxir treatment increased PPARγ DNA-binding activity in these cells. portlandpress.com In primary cultures of rat preadipocytes, Etomoxir treatment significantly induced the mRNA expression of acyl-CoA oxidase (ACO), a PPARα target gene involved in peroxisomal fatty acid beta-oxidation. nih.gov This suggests that Etomoxir can lead to a PPARα-mediated metabolic response that increases the expression of genes involved in alternate fatty acid oxidation pathways following CPT-I inhibition. nih.gov However, studies have also shown that Etomoxir can selectively suppress PPARγ2 mRNA and protein levels in brown adipocytes through mechanisms independent of β-oxidation inhibition. oup.com
Adaptive Gene Expression Responses to Metabolic Stress
Inhibition of mitochondrial FAO by Etomoxir can induce adaptive metabolic remodeling and alter gene expression profiles. In skeletal muscle, impaired mitochondrial FAO, comparable to the effect of Etomoxir, can lead to increased expression of peroxisomal FAO genes, suggesting an upregulation of peroxisomal activity as a compensatory mechanism. pnas.org This adaptive response can involve the activation of energy sensors like AMPK and changes in the mRNA expression of genes related to energy and lipid metabolism. pnas.org Transcriptome analyses in brown adipocytes treated with Etomoxir revealed significant differences in gene expression, with changes observed in pathways like the PPAR signaling pathway. oup.com These findings highlight that Etomoxir-induced metabolic perturbations trigger adaptive transcriptional responses aimed at maintaining cellular energy homeostasis and function.
Therapeutic Research and Preclinical/clinical Investigations of Etomoxir
Oncological Applications and Anti-Tumor Efficacy
Dysregulated lipid metabolism, including increased fatty acid oxidation (FAO), is increasingly recognized as a hallmark of cancer, supporting tumor progression, survival, and resistance to therapy researchgate.netmdpi.comnih.gov. Inhibition of FAO via compounds like Etomoxir (B15894) has been explored as a potential therapeutic strategy in oncology.
Inhibition of Tumor Growth and Progression Across Various Cancer Types
Preclinical studies have demonstrated the anti-tumor effects of Etomoxir across a range of cancer types. Etomoxir has been shown to inhibit tumor growth in animal models of breast cancer, prostate cancer, ovarian cancer, bladder cancer, and brain cancer wikipedia.org. Specifically, it has exhibited efficacy in decreasing the growth and proliferation of endocrine-resistant breast cancer cells by inhibiting FAO researchgate.net. In prostate cancer, Etomoxir suppressed cell growth by reducing both FAO and androgen receptor expression levels researchgate.net. Studies in human bladder cancer cells and in vivo experiments showed that Etomoxir suppressed cell growth and reduced motility portlandpress.com. In human glioblastoma SF188 cells, inhibition of fatty acid beta-oxidation by Etomoxir markedly reduced cellular ATP levels and viability researchgate.net. Etomoxir has also shown promising results in different types of tumors, including inhibiting cell proliferation in prostate cancer cell lines (LnCaP and VCaP) and inducing apoptosis in human leukemia cells frontiersin.org. It has demonstrated notable antitumour effects across various cancer models researchgate.net. Etomoxir treatment significantly inhibited tumor growth in BALB/c nude mice carrying human bladder cancer tumors targetmol.com. In murine tumor models, pharmacological inhibition of FAO with Etomoxir significantly delayed tumor growth in a T cell-dependent manner nih.gov. Etomoxir has also been reported to reduce liver and lung metastatic nodules of colorectal cancer cells by promoting anoikis imrpress.com.
Mechanisms of Anti-Cancer Action Beyond Direct Energy Deprivation
While the primary mechanism of Etomoxir involves inhibiting CPT1 and thus FAO, its anti-cancer effects extend beyond simple energy deprivation. Inhibition of FAO with Etomoxir can diminish NADPH levels and glutathione (B108866) content, leading to an elevation of intracellular reactive oxygen species (ROS) mdpi.com. This oxidative stress may contribute to bioenergetic failure and cell death researchgate.net. Etomoxir has also been shown to activate the pro-apoptotic LKB-1/AMPK pathway nih.gov. In prostate cancer cells, treatment with Etomoxir led to significant increases in ceramide species, suggesting that excess fatty acids unable to undergo oxidation were used to generate proapoptotic ceramides (B1148491) aacrjournals.org. In bladder cancer cells, Etomoxir induced cell cycle arrest at the G0/G1 phase through a PPARγ-mediated pathway portlandpress.com. Biochemical determinations in human acute myeloid leukemia cells indicated that Etomoxir dose-dependently inhibited mitochondrial respiration while slightly stimulating glycolysis, causing oxidative stress and LKB-1/AMPK pathway activation nih.gov.
Sensitization to Conventional and Novel Anti-Cancer Therapies
Etomoxir has demonstrated the capacity to sensitize cancer cells to various anti-cancer treatments. Co-treatment with Etomoxir has been explored as a strategy to increase the apoptotic efficacy of agents like arsenic trioxide (ATO) in human acute myeloid leukemia cells nih.govncats.io. Etomoxir efficaciously cooperated to cause apoptosis with ATO and, with lower efficacy, with other anti-tumor drugs like etoposide (B1684455) and cisplatin, in HL60 cells nih.govncats.io. This cooperation was also observed in NB4 human acute promyelocytic cells nih.govncats.io. Etomoxir also cooperated with glycolytic inhibitors (2-deoxy-D-glucose, lonidamine) to induce apoptosis in HL60 cells nih.gov. Inhibition of FAO by Etomoxir enhanced the anti-tumor effect of low-dose chemotherapy, particularly cisplatin, on colorectal cancer cells iiarjournals.org. Combining Etomoxir with radiation improved therapeutic efficacy in human lung epithelial carcinoma cells and prostate carcinoma cells iiarjournals.org. Pharmacological inhibition of FAO by Etomoxir constrains the enlargement of liver cancer stem cells and sensitizes them to tyrosine kinase inhibitor treatment like sorafenib (B1663141) mdpi.com. In chemotherapy-resistant human acute myeloid leukemia cells, Etomoxir sensitized cells to cytarabine-induced apoptosis frontiersin.org. Suppressing CPT1A with Etomoxir significantly enhanced the chemosensitivity of tamoxifen-resistant breast cancer cells nih.gov. Etomoxir treatment following radiation exposure has been shown to reduce the expression of certain factors researchgate.net.
Modulation of the Tumor Microenvironment and Immune Cell Infiltration
Etomoxir's effects extend to modulating the tumor microenvironment and influencing immune cell function. Pharmacologic inhibition of FAO blocked immune inhibitory pathways and functions in tumor-infiltrating myeloid-derived suppressor cells (T-MDSCs) and decreased their production of inhibitory cytokines nih.gov. This inhibition of FAO in T-MDSCs can enhance the anti-tumor effect of adoptive T-cell therapy nih.gov. Etomoxir treatment decreased the enzymatic activity of CPT1 in T-MDSCs in vivo, inhibited fatty acid uptake and ATP production, and decreased oxygen consumption and extracellular acidification rates nih.gov. Treatment with Etomoxir also diminished the accumulation of CD4+ FoxP3+ Tregs in the spleens of mice nih.gov. Pharmacological inhibition of CPT1A with Etomoxir improved the anti-tumor efficacy of T cell therapy in mouse models of prostate cancer and melanoma pnas.orgpnas.org. Etomoxir treatment enhanced the activation of adoptively transferred T cells and endogenous CD8+ T cells in tumor-bearing mice pnas.orgpnas.org. Inhibition of FAO by Etomoxir can also influence macrophage polarization nih.gov.
Cardiovascular Pathophysiology and Cardiac Function Modulation
In the healthy heart, fatty acid oxidation is the primary source of energy. However, in conditions like heart failure and ischemia, there is a shift in myocardial substrate utilization researchgate.netnih.govscispace.com. Modulating this metabolic flexibility has been investigated as a therapeutic approach, with CPT1 inhibitors like Etomoxir playing a central role.
Myocardial Substrate Utilization and Efficiency
Etomoxir, as a CPT1 inhibitor, blocks the entry of fatty acids into mitochondria, thereby shifting myocardial energy metabolism from fatty acid oxidation towards glucose utilization taylorandfrancis.comnih.govoup.com. This metabolic shift is considered an attractive therapeutic approach to improve cardiac function, particularly after myocardial ischemia researchgate.netahajournals.org. In isolated working hearts subjected to ischemia and reperfusion, a high dose of Etomoxir prevented the palmitate-induced depression of function ahajournals.org. At this dose, oxygen consumption per unit work was decreased during reperfusion recovery, and ATP and creatine-phosphate levels were significantly higher after reperfusion ahajournals.org. In aerobic hearts not subjected to ischemia, Etomoxir increased glucose oxidation ahajournals.org.
In a pilot study involving patients with chronic heart failure, Etomoxir treatment was associated with improved clinical status, central hemodynamics at rest and during exercise, and left ventricular ejection fraction researchgate.netnih.gov. Maximum cardiac output during exercise increased, mainly due to an increased stroke volume nih.gov. The left ventricular ejection fraction increased significantly nih.gov. Etomoxir has been shown to increase glucose oxidation in the heart, which has beneficial effects in patients with heart failure taylorandfrancis.com. In diabetic rats, Etomoxir treatment partially reversed depressed cardiac function, reduced high serum triglyceride and free fatty acid levels, and increased Na+-K+-ATPase activity nih.gov. Chronic Etomoxir treatment rescued the down-regulated SERCA2 in hypertrophied, pressure-overloaded hearts back to near normal levels, which was associated with improved pump function oup.com. In vitro studies of Etomoxir have demonstrated improved cardiomyocyte calcium handling via upregulation of SERCA expression taylorandfrancis.com.
Here is a summary of some research findings on Etomoxir's effects:
| Study Type | Model/Condition | Key Finding | Source |
| Preclinical (In vivo) | Murine tumor models | Delayed tumor growth, enhanced anti-tumor effect of adoptive T-cell therapy | nih.gov |
| Preclinical (In vivo) | Diabetic rats | Partially reversed depressed cardiac function, reduced serum lipids, increased Na+-K+-ATPase activity | nih.gov |
| Preclinical (In vitro) | Human glioblastoma cells | Reduced ATP levels and viability, impaired NADPH production, increased ROS | researchgate.net |
| Preclinical (In vitro) | Human acute myeloid leukemia cells | Cooperated with arsenic trioxide and glycolytic inhibitors to induce apoptosis | nih.gov |
| Preclinical (In vivo) | Bladder cancer mouse model | Significantly inhibited tumor growth | targetmol.com |
| Preclinical (In vitro) | Prostate cancer cell lines | Decreased viability, decreased androgen receptor expression, decreased mTOR signaling, increased apoptosis | aacrjournals.org |
| Preclinical (Isolated Hearts) | Ischemia/Reperfusion model | Prevented functional depression, increased ATP and creatine-phosphate, decreased oxygen consumption/work | ahajournals.org |
| Clinical (Pilot Study) | Chronic heart failure patients | Improved clinical status, hemodynamics, and left ventricular ejection fraction | researchgate.netnih.gov |
| Preclinical (In vivo) | Pressure-overloaded rat hearts | Increased SERCA2 expression, improved pump function | oup.com |
Effects on Cardiac Remodeling and Hypertrophy (including historical adverse findings)
Studies have investigated the impact of etomoxir on cardiac remodeling and hypertrophy. Long-term administration of etomoxir has been shown to influence myosin isoenzyme distribution and the expression of sarcoplasmic reticulum Ca²⁺-ATPase in hypertrophied rat myocardium. ahajournals.orgahajournals.org In rats with pressure overload-induced cardiac hypertrophy, etomoxir treatment for 12 weeks improved the functional capacity of the left ventricle, attributed to enhanced myocardial performance. ahajournals.orgahajournals.org This treatment increased maximal developed pressure, left ventricular pressure-volume area, and ±dP/dtmax. ahajournals.orgahajournals.org Derived indexes of myocardial performance, such as normalized stress-length area and maximal rate of wall stress rise and decline, also showed enhanced values, indicating that myocardial changes were responsible for the improved performance. ahajournals.orgahajournals.org Etomoxir selectively increased the proportion of myosin V1 in pressure-overloaded left ventricles. ahajournals.orgahajournals.org
Historically, etomoxir has been noted to induce cardiac hypertrophy in rats during toxicological trials, which contributed to the cessation of its development for type 2 diabetes in the 1990s. wikipedia.orgoup.com This etomoxir-induced hypertrophic growth in non-overloaded ventricles was associated with concentric hypertrophy. nih.gov However, the mechanisms underlying this effect are not fully understood but appear related to CPT-1 inhibition. nih.gov Preserving FAO has been suggested to prevent the pathological shift of metabolic flux into anabolic pathways, maintaining catabolic metabolism for energy production, thus potentially preventing cardiac hypertrophy and improving myocardial energetics. researchgate.net
Protection Against Ischemia/Reperfusion Injury
Etomoxir has demonstrated protective effects in models of ischemia/reperfusion (I/R) injury in both cardiac and renal tissues. In isolated working rat hearts subjected to global ischemia and reperfusion, a high concentration of etomoxir (10⁻⁶ M) prevented the depression of function induced by palmitate perfusion. ahajournals.orgahajournals.org This protective effect was not associated with a decrease in myocardial long chain acylcarnitine or long chain acyl-CoA levels, but rather with decreased oxygen consumption per unit work during reperfusion and significantly higher ATP and creatine-phosphate levels after reperfusion. ahajournals.orgahajournals.org In aerobic hearts not subjected to ischemia, the same high dose of etomoxir increased glucose oxidation. ahajournals.orgahajournals.org These data suggest that etomoxir (at 10⁻⁶ M) increases functional recovery of fatty acid perfused ischemic hearts, potentially due to increased glucose use by the reperfused heart. ahajournals.orgahajournals.org
In renal I/R injury models in rats, etomoxir administration prior to injury led to lower blood urea (B33335) nitrogen and serum creatinines compared to vehicle-treated rats. physiology.org Histological analysis confirmed a significant amelioration of acute tubular necrosis. physiology.org Etomoxir treatment prevented the reduction of mRNA and protein levels and the inhibition of enzymatic activities of PPARα target genes, such as acyl CoA oxidase (AOX) and cytochrome P4A1, which are typically reduced during I/R injury. physiology.org These findings suggest that the upregulation of PPARα-modulated FAO genes plays an important role in the observed cytoprotection during renal I/R injury. physiology.org
Metabolic Disorders Beyond Cancer and Cardiovascular Disease
Etomoxir's influence on metabolic processes extends to dyslipidemia and type 2 diabetes mellitus, as well as adipocyte function.
Management of Dyslipidemia and Hypertriglyceridemia
One of the promising effects observed with etomoxir in early research was the lowering of triglyceride levels in blood. wikipedia.org It was considered for development as a drug for hyperlipidemia. wikipedia.org While current management strategies for hypertriglyceridemia primarily involve lifestyle modifications and other pharmacological agents like statins, fibrates, and omega-3 fatty acids, etomoxir's historical exploration highlights the interest in targeting fatty acid metabolism for lipid management. nih.govmedscape.commdpi.comcardioaragon.com
Role in Type 2 Diabetes Mellitus Management
Etomoxir was investigated for the treatment of type 2 diabetes mellitus due to its effects on glucose and ketone body levels. wikipedia.orgportlandpress.com The primary in vivo effects observed included a decrease in ketone bodies followed by a decrease in blood glucose levels. wikipedia.org These effects are explained by the inhibition of long-chain fatty acid oxidation, leading to depressed ketogenesis and gluconeogenesis in the liver, and activation of glucose oxidation in muscle. wikipedia.org A placebo-controlled, double-blind randomized study in eight type 2 diabetic patients showed that oral administration of etomoxir caused a significant rise (33.1%) in insulin-mediated glucose uptake, indicating improved insulin (B600854) sensitivity. nih.gov The mean metabolic clearance rate of glucose increased significantly in these patients. nih.gov Despite showing mild anti-diabetic effects and a good safety profile with the exception of transient increases in liver transaminases, development for type 2 diabetes was ceased in 1992 due to insufficient anti-diabetic efficacy and the finding of heart hypertrophy in rats during toxicological trials. wikipedia.orgoup.com
Influence on Adipocyte Differentiation and Energy Expenditure
Research indicates that etomoxir can influence adipocyte differentiation and energy expenditure. Studies have shown that etomoxir inhibits the differentiation of brown adipocytes, potentially through mechanisms independent of β-oxidation inhibition. oup.com In the presence of etomoxir during brown adipocyte differentiation, reduced expression of the thermogenic gene UCP1 and decreased lipid droplet formation were observed. oup.com A transient reduction in the expression of PPARγ2, a critical factor in adipocyte differentiation, was also noted. oup.com
Etomoxir has also been used in studies investigating whole-animal energy utilization. In diet-induced obese mice, etomoxir, as an inhibitor of CPT-1, reversed the increased energy expenditure caused by another compound (C75) by inhibiting fatty acid oxidation. pnas.org This further substantiated a link between fatty acid oxidation and energy expenditure. pnas.org Inhibition of FAO by etomoxir has also been shown to impact cellular energy status, increasing ADP/ATP and AMP/ATP ratios and decreasing ATP in certain cell types. aacrjournals.org
Neurodegenerative and Autoimmune Disorders
Emerging research suggests a potential role for targeting fatty acid metabolism with compounds like etomoxir in neurodegenerative and autoimmune disorders.
In models of experimental autoimmune encephalitis (EAE), an animal model of multiple sclerosis, etomoxir treatment has shown therapeutic effects. researchgate.netmdpi.complos.org Researchers observed decreased expression of CPT1A in brain sections of etomoxir-treated rats. researchgate.net Etomoxir enhanced IL-4 production and alleviated IL-17a production in activated T cells, suggesting CPT1 as a potential therapeutic target for autoimmune diseases. researchgate.net In rodent EAE models, etomoxir treatment led to significantly lower clinical scores and delayed disease onset compared to placebo. plos.org Etomoxir also reduced pro-inflammatory cytokine production and increased apoptosis of MOG-specific T cells in vitro. researchgate.net
Potential in Parkinson's Disease and Amyotrophic Lateral Sclerosis
Research suggests that modulating energy metabolism, particularly through the inhibition of carnitine palmitoyl-transferase 1 (CPT1), may hold therapeutic potential for neurodegenerative diseases such as Parkinson's Disease (PD) and Amyotrophic Lateral Sclerosis (ALS). researchgate.netparkinsonsnewstoday.comresearchgate.net Studies using chronic rotenone (B1679576) mouse models of PD have investigated the effects of CPT1 suppression, including through the administration of Etomoxir. parkinsonsnewstoday.com In these models, Etomoxir treatment was found to reduce Parkinson-like features. parkinsonsnewstoday.com The benefits observed were associated with a normalization of glucose metabolism and a reduction in biomarkers related to PD, oxidative stress, mitochondrial dysfunction, and neuroinflammation in the brain. parkinsonsnewstoday.com Furthermore, CPT1 suppression improved the gut microbiome composition in these mouse models, shifting it towards a more neuroprotective profile. parkinsonsnewstoday.com These findings suggest that CPT1 suppression may be capable of restoring neurological function and alleviating PD markers in the brain, although further detailed studies are needed to understand the involved mechanisms both within and outside the brain. parkinsonsnewstoday.com
For ALS, dysregulated metabolism and altered energy homeostasis have been increasingly recognized as features of the disease, potentially contributing early in the pathogenesis. researchgate.netnih.govbiorxiv.org Pre-clinical studies and clinical trials have indicated that targeting energy metabolism could be a promising therapeutic approach in ALS. researchgate.netbiorxiv.org Studies using the SOD1G93A mouse model of ALS have shown that downregulating lipid metabolism through CPT1 can potentially reverse or slow down disease progression. researchgate.net While increased fatty acid oxidation was associated with slower disease progression in one study involving ALS patients, there was significant heterogeneity in metabolic profiles, highlighting the need for personalized approaches. nih.gov
Implications for Multiple Sclerosis and Autoimmune Encephalitis
Etomoxir has been investigated for its potential therapeutic effects in Multiple Sclerosis (MS) and Experimental Autoimmune Encephalomyelitis (EAE), an animal model of MS. researchgate.netconfex.complos.orgnih.gov MS is characterized by demyelination and inflammation, and dysregulated lipid metabolism is hypothesized to play a key role. confex.complos.orgnih.gov CPT1, being a rate-limiting enzyme for fatty acid beta-oxidation, has been identified as a potential therapeutic target in these conditions. plos.orgnih.gov
Studies in rodent models of EAE have explored the therapeutic effect of pharmacological CPT1 inhibition with Etomoxir. researchgate.netplos.orgnih.gov In rats with EAE, Etomoxir treatment resulted in significantly lower disease scores compared to placebo. researchgate.netplos.org When compared to interferon-β, a standard treatment for MS, Etomoxir treatment initiated at earlier time points significantly improved clinical scores. plos.orgnih.govresearchgate.net Immunohistochemistry assessments of brain sections from Etomoxir-treated rats with EAE showed increased myelination intensity and decreased expression of CPT1A. plos.orgnih.gov Additionally, Etomoxir mediated an increase in interleukin-4 production and a decrease in interleukin-17α production in activated T cells, suggesting an impact on the inflammatory response. plos.orgnih.gov Research indicates that blocking lipid catabolism through CPT1 inhibition could offer new avenues for MS treatment and represents a potential shift in understanding the disease's pathophysiology. confex.complos.org
Glioblastoma and Neuro-oncology Therapeutic Strategies
Glioblastoma (GBM) is a highly aggressive primary brain tumor with limited treatment options. mdpi.comnih.govglioblastomamultiforme.it Metabolic reprogramming is a hallmark of cancer, and targeting tumor metabolism is being explored as a therapeutic strategy for GBM. mdpi.comoncotarget.com Fatty acid oxidation (FAO) has been recognized for its importance in the bioenergetics of GBM, and Etomoxir, as a CPT1 inhibitor, has shown cytotoxic effects in GBM by interrupting the FAO pathway. nih.govnih.gov
Preclinical studies have investigated the effects of Etomoxir alone and in combination with standard chemotherapy like temozolomide (B1682018) (TMZ) on human GBM tumorspheres. nih.govnih.govoup.comresearchgate.net These studies have shown that GBM tissues often exhibit overexpression of FAO-related genes, particularly CPT1A. nih.govresearchgate.net The combined treatment of Etomoxir and TMZ has demonstrated superior suppression effects on the viability, stemness, and invasiveness of GBM tumorspheres compared to individual treatments. nih.govnih.govoup.comresearchgate.net This combination treatment also led to a decrease in ATP levels and increased apoptosis in GBM cells. nih.govresearchgate.net In vivo studies using mouse models have shown prolonged survival outcomes with the combination treatment. nih.govresearchgate.net These findings suggest that targeting FAO with Etomoxir, particularly in combination with existing therapies, could be a potential novel treatment option for GBM. nih.govnih.govresearchgate.net Numiera Therapeutics has reportedly secured orphan drug designation for Etomoxir for treating malignant glioma and is planning clinical trials in neuro oncology. wikipedia.org
Other Emerging Therapeutic Areas and Biological Effects
Anti-inflammatory Actions
Beyond neuroinflammatory conditions, Etomoxir has also been investigated for its broader anti-inflammatory actions. frontiersin.orgresearchgate.net Research indicates that blocking CPT1 using Etomoxir may be able to downregulate inflammation through the modulation of T and B cells. researchgate.net Studies have shown that Etomoxir can reduce pro-inflammatory cytokine production. researchgate.net For instance, in T cells cultured under low glucose conditions, Etomoxir led to a significant reduction in the production of interferon-γ. researchgate.net While some studies initially suggested that long-chain fatty acid oxidation was crucial for the polarization of anti-inflammatory macrophages, more recent research indicates that the effects of high concentrations of Etomoxir on macrophage polarization might be due to off-target effects, such as the depletion of intracellular free Coenzyme A, rather than solely inhibiting CPT1a-mediated FAO. nih.govresearchgate.net Nevertheless, the impact of Etomoxir on inflammatory processes remains an area of investigation. frontiersin.orgresearchgate.netnih.govresearchgate.net
Auditory Protection Mechanisms
Recent research has explored the potential of Etomoxir in providing auditory protection, specifically against noise-induced hearing loss (NIHL). nih.govresearchgate.netresearchgate.net NIHL is a common cause of hearing loss, and the underlying molecular mechanisms are not fully understood. nih.govresearchgate.net Studies using lipidomics profiling have indicated that noise exposure induces metabolic changes in the inner ear consistent with increased beta-oxidation of fatty acids. nih.govresearchgate.net
Treatment with Etomoxir, as an inhibitor of CPT1A which is the rate-limiting enzyme of long-chain beta-oxidation, has been used to validate these findings. nih.govresearchgate.net Research has shown that blocking beta-oxidation with Etomoxir does not affect hearing in a normal acoustic environment but can reduce the extent of hearing loss induced by intense noise exposure in animal models. nih.govresearchgate.net The protective effect of Etomoxir treatment on the cochlea appears to be most significant for inner hair cells and their function, suggesting that these cells may be particularly sensitive to the noise-induced effects related to beta-oxidation. researchgate.net These findings provide insights into cochlear energy metabolism and suggest that modulating this pathway could be a target for reducing NIHL. nih.govresearchgate.net
Data Tables
Methodological Approaches, Challenges, and Future Directions in Etomoxir Research
In Vitro Cellular and Subcellular Models for Mechanistic Elucidation
In vitro models provide controlled environments to dissect the direct effects of Etomoxir (B15894) at the cellular and subcellular levels, offering insights into its molecular mechanisms of action.
Cell Line and Primary Cell Culture Systems (e.g., hepatocytes, macrophages, cancer cell lines)
Cell line and primary cell culture systems are widely used to investigate the effects of Etomoxir on cellular metabolism, proliferation, differentiation, and function in various cell types.
Hepatocytes: Primary rat hepatocytes treated with Etomoxir showed strong inhibition of FAO activities. nih.gov Studies using human hepatocellular carcinoma (HepG2) cells have demonstrated Etomoxir-induced oxidative stress, identified by differential gene expression and confirmed by biochemical assays. oup.com Alterations in the expression of genes related to cell cycle arrest and apoptosis were also observed in HepG2 cells treated with Etomoxir. oup.com
Macrophages: Etomoxir has been shown to inhibit macrophage polarization by disrupting CoA homeostasis. nih.gov
Cancer Cell Lines: Etomoxir has been investigated in various cancer cell lines to assess its impact on cancer cell growth and metabolism.
Bladder Cancer: Etomoxir reduced FAO and motility of bladder cancer cells and inhibited cell proliferation in vitro. portlandpress.com It also induced cell cycle arrest at the G0/G1 phase through a PPARγ-mediated pathway. portlandpress.com
Colorectal Cancer: In the HCT116 colon carcinoma cell line, Etomoxir reduced cellular ATP levels. iiarjournals.org Inhibition of FAO by Etomoxir enhanced the antitumour effect of low-dose chemotherapy, particularly cisplatin, on HCT116 cells. iiarjournals.org An in vitro study on MCA-38 cells treated with Etomoxir did not show a delay in cell proliferation or a change in the number of cancer stem cells. iiarjournals.org
Ovarian Cancer: HGSOC cells in suspension culture are dependent on CPT1A for mitochondrial activity, and CPT1A knockdown promoted anoikis and reduced viability of cells cultured in suspension. aacrjournals.org
Lung Cancer: Combining Etomoxir with radiation improved its therapeutic efficacy in H460 human lung epithelial carcinoma cells. iiarjournals.org
Prostate Cancer: Combining Etomoxir with radiation improved its therapeutic efficacy in LNCaP prostate carcinoma cells. iiarjournals.org
Myeloma Cells: Etomoxir inhibited β-oxidation in myeloma cells, leading to reduced cell viability and cell cycle arrest in G0/G1. researchgate.net Etomoxir reduced myeloma cell proliferation by 40-70%. researchgate.net
Glioblastoma Cells: Etomoxir has been shown to decrease oxygen consumption rates (OCRs) and impair ATP and NADPH production in the pediatric glioblastoma cell line SF188. selleckchem.com
Breast Cancer Cells: Low micromolar concentrations of Etomoxir were sufficient to achieve maximal inhibition of FAO in MCF-7 and T47D cells. nih.govresearchgate.net
Endothelial Cells: Acute CPT1A inhibition by Etomoxir reduced cellular ATP levels and oxygen consumption in endothelial cells. core.ac.uk
T Cells: Studies using T cell cultures have shown that high doses of Etomoxir (>100 μM) reduced Foxp3 expression in iTreg cultures and strongly reduced IL-17 production in TH17 cells, in both wild-type and Cpt1a-deficient cells. nih.gov This suggests that the effects of Etomoxir on T cell differentiation and function might be independent of Cpt1a expression at higher concentrations. nih.gov Inhibition of mitochondrial respiration by oligomycin (B223565) also reduced proliferation and expression of IL-17 and Foxp3 in TH17 and iTreg cultures, respectively. nih.gov
In Vivo Preclinical Animal Models for Disease Pathophysiology
In vivo animal models are essential for evaluating the effects of Etomoxir in the context of a whole organism, providing insights into its potential efficacy and impact on disease progression.
Xenograft and Syngeneic Tumor Models
Xenograft and syngeneic tumor models are used to study the effects of Etomoxir on tumor growth, progression, and the tumor microenvironment. Xenograft models involve implanting human cancer cells or tissue into immunodeficient mice, while syngeneic models use murine tumor cells implanted into immunocompetent mice of the same genetic background. pharmalegacy.comkyinno.comcrownbio.com
Bladder Cancer: Etomoxir significantly suppressed tumor growth in a mouse model established by transplanting T24 cells subcutaneously. portlandpress.com The tumor weight was lower in the Etomoxir treatment group compared to the vehicle group. portlandpress.com
Colorectal Cancer: Preclinical in vivo models of colorectal cancer have found Etomoxir to have antineoplastic properties by reducing tumor progression and inhibiting metastasis. aacrjournals.org Etomoxir blocked the immune inhibitory pathways and immunosuppressive function of myeloid-derived suppressor cells in MCA-38 tumor-bearing mice. iiarjournals.org
Ovarian Cancer: An in vivo model examining Etomoxir in an ovarian cancer model had not been reported as of a 2018 publication, but preclinical in vivo models of prostate and colorectal cancers suggest antineoplastic properties. aacrjournals.org
Malignant Glioma: Inhibition of fatty acid oxidation by Etomoxir prolonged survival time and slowed tumor growth in a syngeneic mouse model of malignant glioma. selleckchem.comoup.com
Breast Cancer: Etomoxir treatment resulted in a significant attenuation of tumor growth in breast cancer xenograft models. escholarship.org
Models of Cardiac Dysfunction and Metabolic Imbalance
Animal models of cardiac dysfunction and metabolic imbalance are used to investigate the effects of Etomoxir on heart function and metabolic parameters.
Chronic Heart Failure: Etomoxir has shown beneficial effects in isolated perfused rat hearts and in vivo in animals. wikipedia.org Chronic treatment of rats with Etomoxir increased SR Ca2+-ATPase activity, Ca2+ uptake rate, the number of active Ca2+ pumps E~P, the SERCA2 protein, and the SERCA2 mRNA abundance of the heart. selleckchem.com At a low dosage, Etomoxir had a selective influence on the rate of contraction and relaxation of overloaded hearts. selleckchem.com
Metabolic Imbalance (e.g., Diabetes, Obesity): Etomoxir has been developed for treating non-insulin-dependent diabetes mellitus. selleckchem.com In two distinct experiments using diabetic rats, Etomoxir markedly enhanced cardiac function. mdpi.com Etomoxir, an inhibitor of CPT-1, reversed increased energy expenditure in diet-induced obesity mice by inhibiting fatty acid oxidation. pnas.org
Models of Neurological and Autoimmune Disease
Preclinical animal models are used to explore the potential of Etomoxir in treating neurological and autoimmune conditions.
Multiple Sclerosis (Experimental Autoimmune Encephalomyelitis - EAE): Etomoxir has shown reduced disease progression in animal models of multiple sclerosis. wikipedia.org In rodent models of EAE, pharmacological inhibition of CPT1 with Etomoxir inhibited and reversed experimental autoimmune encephalitis. plos.org Mice receiving Etomoxir showed a decreased mean clinical score compared to placebo-treated mice. nih.gov Rats receiving Etomoxir exhibited significantly lower disease scores and higher body weight compared to the placebo group. plos.orgresearchgate.net Etomoxir treatment initiated at day 1 and day 5 significantly improved clinical scores compared to the interferon-β and placebo groups in rats. plos.orgresearchgate.net Immunohistochemistry of brain sections from rats with EAE showed higher myelination intensity and decreased expression of CPT1A in Etomoxir-treated rats. plos.org Etomoxir also mediated increased interleukin-4 production and decreased interleukin-17α production in activated T cells. plos.orgresearchgate.net Etomoxir-treated mice displayed reduced immune cell infiltration in the CNS with fewer macrophages, activated microglia, or T cells present, and reduced inflammation and demyelination. selleckchem.com
Parkinson's Disease (PD): Resistance to the onset of Parkinson's disease has been among the reported effects of Etomoxir. wikipedia.org Etomoxir could reverse disease progression in rotenone (B1679576) models mimicking PD. nih.gov
Amyotrophic Lateral Sclerosis (ALS): Etomoxir could reverse or slow down disease progression in SOD1G93A models mimicking ALS. nih.gov Downregulation of CPT1 by Etomoxir ameliorated clinical symptoms and delayed disease progression in the SOD1 G93A mouse model. researchgate.net
Data Table Examples (Illustrative - based on search results, actual data points would require access to full papers):
Table 1: Effects of Etomoxir on Tumor Growth in Preclinical Models
| Cancer Type | Model Type | Key Finding | Source |
| Bladder Cancer | Syngeneic Mouse | Significantly suppressed tumor growth. | portlandpress.com |
| Colorectal Cancer | In Vivo Preclinical | Reduced tumor progression and metastasis. | aacrjournals.org |
| Malignant Glioma | Syngeneic Mouse | Prolonged survival, slowed tumor growth. | selleckchem.comoup.com |
| Breast Cancer | Xenograft Mouse | Significant attenuation of tumor growth. | escholarship.org |
Table 2: Effects of Etomoxir on Disease Markers in EAE Rat Model
| Treatment Group | Clinical Score (Day 11) | Body Weight (Day 11) | Myelination Intensity | CPT1A Expression in Brain |
| Etomoxir | Significantly Lower | Significantly Higher | Higher | Decreased |
| Placebo | Higher | Lower | Lower | Higher |
Challenges and Future Directions:
While Etomoxir has shown promise in various preclinical models, challenges remain. Off-target effects of Etomoxir have been reported, particularly at higher concentrations, affecting mitochondrial respiration independently of CPT1a. nih.govoroboros.atnih.gov For instance, high concentrations have been shown to inhibit Complex I activity. oroboros.at This highlights the need for careful dose selection and the development of more specific CPT1 inhibitors. Future directions include further characterization of CPT1A-mediated FAO in specific cell types and disease contexts using genetic models to complement pharmacological studies. researchgate.net Understanding the complex interactions of Etomoxir with various metabolic pathways and its potential off-target effects is crucial for its future therapeutic development.
Advanced Analytical Platforms for Metabolic and Proteomic Profiling
Advanced analytical platforms are indispensable for gaining comprehensive insights into how S-(-)-Etomoxir or related compounds influence cellular metabolism and protein interactions. These techniques provide detailed snapshots of cellular states, allowing researchers to identify affected pathways and potential molecular targets.
High-Resolution Respirometry for Oxygen Consumption Rate Analysis
High-resolution respirometry (HRR) is a powerful technique used to assess mitochondrial function by measuring the oxygen consumption rate (OCR) in various cellular and tissue preparations, including isolated mitochondria, permeabilized cells or tissues, and intact cells. nih.govbiorxiv.org In the context of Etomoxir research, HRR is employed to evaluate the impact of the compound on cellular respiration, particularly on fatty acid oxidation (FAO), which is a primary function of CPT1. biorxiv.orgnih.gov
Studies utilizing HRR have investigated the effects of Etomoxir on OCR, often in the presence of specific substrates like palmitoylcarnitine (B157527) or palmitoyl-CoA to probe CPT1 activity. nih.gov For instance, HRR protocols involve the sequential addition of substrates and inhibitors to determine different respiratory states, such as basal respiration, ADP-stimulated state 3 respiration, and uncoupled respiration (ET capacity). nih.govbiorxiv.orgnih.gov Data from HRR experiments can reveal the extent to which Etomoxir alters mitochondrial respiration and energy production. However, research has also shown that high concentrations of Etomoxir can inhibit complex I of the electron transport chain, an off-target effect that can complicate the interpretation of HRR data solely attributed to CPT1 inhibition. researchgate.netresearchgate.netplos.orgsemanticscholar.org This highlights the importance of careful dose-response studies and the use of genetic controls alongside pharmacological inhibition when using HRR in Etomoxir research.
Quantitative Proteomics for Target Identification and Binding Profiling (e.g., Click Chemistry-enabled reagents)
Quantitative proteomics allows for the identification and quantification of proteins within a biological sample, providing insights into protein expression levels and post-translational modifications. momentum.bio In Etomoxir research, proteomic approaches are crucial for identifying both intended and off-target binding partners of the compound. Given the potential for Etomoxir to interact with multiple proteins beyond CPT1, quantitative proteomics helps to map the broader landscape of its cellular interactions. researchgate.netnih.gov
Click chemistry-enabled reagents have emerged as valuable tools in this area. researchgate.netresearchgate.netthermofisher.com These reagents, often alkyne or azide-functionalized Etomoxir analogs, can covalently bind to proteins that interact with Etomoxir. researchgate.netresearchgate.net Following incubation with cells or tissues, a "click" reaction is performed to attach a detectable tag (such as biotin (B1667282) or a fluorescent dye) to the alkyne or azide (B81097) handle on the protein-bound Etomoxir analog. researchgate.netresearchgate.netthermofisher.com Biotin-tagged proteins can then be enriched (e.g., using streptavidin beads) and identified using mass spectrometry-based quantitative proteomics. researchgate.netnih.govresearchgate.net
Studies using click chemistry and quantitative proteomics with Etomoxir analogs have revealed that Etomoxir binds not only to CPT1 but also to a diverse array of proteins involved in fatty acid metabolism in various cellular compartments, including the cytoplasm, peroxisome, and mitochondria. researchgate.netnih.govresearchgate.net For example, proteomic analysis in primary hepatocytes using a click-enabled Etomoxir revealed binding to numerous peroxisomal proteins, such as Acox1 and Crot, in addition to mitochondrial proteins like Cpt1a, Hadha, and Acadm. nih.govresearchgate.net This promiscuous binding profile underscores the importance of comprehensive proteomic profiling to fully understand the cellular effects of Etomoxir and to distinguish CPT1-dependent effects from off-target interactions. researchgate.net
Lipidomics and Metabolomics for Pathway Interrogation
Lipidomics and metabolomics are global analytical approaches that provide comprehensive profiles of lipids and metabolites, respectively, within a biological system. nih.govbiorxiv.org These techniques are essential for understanding how Etomoxir-induced changes in fatty acid metabolism impact the broader cellular metabolic landscape. By measuring alterations in the levels of various lipid species and metabolites, researchers can identify affected metabolic pathways and gain insights into the functional consequences of Etomoxir treatment.
Lipidomics can reveal changes in fatty acid profiles, acylcarnitine species, and complex lipids, which are directly relevant to the proposed mechanism of Etomoxir action on CPT1 and FAO. plos.orgnih.govbiorxiv.org For instance, lipidomic profiling in studies investigating Etomoxir has shown decreases in acylcarnitine levels, consistent with CPT1 inhibition, but also revealed broader alterations in lipid metabolism. plos.orgsemanticscholar.orgnih.gov
Metabolomics provides a wider view of cellular biochemistry, capturing intermediates from various pathways, including glycolysis, the TCA cycle, and amino acid metabolism. plos.orgthno.org Changes in these metabolites following Etomoxir treatment can indicate compensatory metabolic shifts or off-target effects. Research using metabolomics in conjunction with Etomoxir has demonstrated changes in TCA cycle intermediates and altered glutamine metabolism, particularly at higher concentrations of the compound, further supporting the notion of off-target effects beyond CPT1 inhibition. plos.orgthno.org The integration of lipidomics and metabolomics data provides a more complete picture of the metabolic reprogramming induced by Etomoxir, helping to differentiate primary effects on FAO from secondary or off-target metabolic consequences.
Genetic Manipulation Techniques for Validating Target Specificity
Genetic manipulation techniques are critical for validating the specificity of Etomoxir's effects and for dissecting the precise roles of its target proteins, particularly CPT1, independent of potential off-target interactions.
CRISPR-Cas9 Gene Editing and Knockout Models
CRISPR-Cas9 gene editing is a powerful tool for creating targeted genetic modifications, including gene knockouts, in various cell lines and organisms. youtube.comkuleuven.benih.govfrontiersin.org In Etomoxir research, CRISPR-Cas9 is used to generate knockout models for genes encoding potential targets, such as CPT1 isoforms (CPT1A, CPT1B, CPT1C), to directly assess the phenotypic consequences of losing the protein's function. thno.orgkuleuven.beresearchgate.netfrontiersin.org
By comparing the effects of Etomoxir treatment in wild-type cells or organisms versus those with a genetic knockout of a suspected target, researchers can determine whether the observed effects of Etomoxir are mediated specifically through that target. For example, studies have used CRISPR-Cas9 to generate CPT1A knockout cell lines to investigate the extent to which Etomoxir's effects on cell proliferation or metabolism are solely due to CPT1A inhibition. thno.orgresearchgate.netfrontiersin.orgnih.gov These studies have sometimes revealed discrepancies between the effects of pharmacological inhibition with Etomoxir and genetic knockout of CPT1, suggesting that Etomoxir's effects are not always solely attributable to CPT1 inhibition, especially at higher concentrations. semanticscholar.orgresearchgate.netnih.gov CRISPR-Cas9 can also be used to introduce specific mutations or tagged versions of proteins to study Etomoxir binding or activity in a controlled genetic background.
RNA Interference Approaches
RNA interference (RNAi), including techniques like using small interfering RNAs (siRNAs) or short hairpin RNAs (shRNAs), is another genetic manipulation technique used to reduce the expression levels of specific genes. thno.orgfrontiersin.orgmdpi.com Similar to CRISPR-Cas9, RNAi can be employed in Etomoxir research to knockdown the expression of suspected target proteins, such as CPT1 isoforms. thno.orgfrontiersin.org
Addressing Specificity Concerns and Off-Target Effects in Research Interpretation
The interpretation of studies employing Etomoxir is complicated by potential discrepancies between pharmacological inhibition and genetic manipulation of CPT1, as well as the compound's concentration-dependent activity and propensity for non-specific interactions.
Discrepancies Between Pharmacological Inhibition and Genetic Loss-of-Function Studies
Studies comparing the effects of pharmacological CPT1 inhibition with Etomoxir to genetic knockdown or knockout of CPT1 isoforms have revealed notable discrepancies. For instance, while high concentrations of Etomoxir have been shown to inhibit the proliferation of certain cancer cells, genetic knockdown of CPT1A in the same cell lines resulted in a more significant decrease in proliferation and altered mitochondrial morphology and coupling, effects not observed with pharmacological inhibition at concentrations that achieve approximately 90% FAO reduction. plos.org In T cells, genetic deletion of Cpt1a did not affect regulatory or memory T cell development or function, in contrast to observations made using Etomoxir treatment. nih.govnih.govescholarship.org These differences suggest that some effects attributed to Etomoxir-mediated CPT1 inhibition might be independent of CPT1 activity itself. plos.orgnih.gov
Concentration-Dependent Activity and Non-Specific Interactions
Etomoxir exhibits concentration-dependent effects, and its specificity for CPT1 can decrease at higher concentrations. While low micromolar concentrations of Etomoxir are sufficient to inhibit CPT1 activity, higher concentrations (e.g., >40 µM or >100 µM) have been shown to exert off-target effects. nih.govescholarship.orgabcam.com These off-target effects can include the inhibition of mitochondrial complex I and disruption of CoA metabolism. plos.orgnih.govjci.orgwikipedia.orgnih.govresearchgate.net The pro-drug nature of Etomoxir, which is converted to the active Etomoxiryl-CoA, can lead to the depletion of intracellular free CoA at high concentrations, contributing to observed phenotypes independently of CPT1 inhibition. nih.govresearchgate.net This highlights the importance of using appropriate concentrations and validating on-target effects when using Etomoxir in research.
Interactive Table 1: Concentration-Dependent Effects of Etomoxir
| Etomoxir Concentration | Observed Effects | Potential Mechanism | Source |
| Low micromolar (<10 µM) | Inhibition of CPT1 activity, reduced fatty acid uptake and oxidation. plos.orgnih.govescholarship.orgnih.govresearchgate.net | Specific CPT1 inhibition. | plos.orgnih.govescholarship.orgnih.govresearchgate.net |
| >40 µM or >100 µM | Inhibition of mitochondrial respiration, disrupted CoA metabolism, decreased proliferation. nih.govnih.govescholarship.orgabcam.comnih.govresearchgate.net | Off-target effects (e.g., Complex I inhibition, CoA depletion). plos.orgnih.govjci.orgwikipedia.orgnih.govresearchgate.net | nih.govnih.govescholarship.orgabcam.comnih.govresearchgate.net |
| 200 µM | Inhibition of Complex I, impaired mitochondrial respiration, increased glycolysis. plos.orgnih.gov | Off-target effects. plos.orgnih.gov | plos.orgnih.gov |
Development of Novel Fatty Acid Oxidation Modulators with Enhanced Specificity
The limitations of Etomoxir have underscored the need for developing novel FAO modulators with improved specificity, particularly concerning CPT1 isoforms and reduced off-target effects.
Structure-Activity Relationship Studies for CPT1 Isoform Selectivity
CPT1 exists in three main isoforms: CPT1A (liver), CPT1B (muscle), and CPT1C (brain). nih.govfrontiersin.orgresearchgate.net These isoforms exhibit different tissue distributions and kinetic properties. nih.govfrontiersin.org Developing inhibitors with selectivity for a particular CPT1 isoform is crucial to target specific metabolic pathways and minimize undesired effects in other tissues. Structure-activity relationship (SAR) studies are essential for identifying molecular features that confer isoform selectivity. While Etomoxir has been reported to irreversibly inhibit both CPT1A and CPT1B, achieving high selectivity among the CPT1 isoforms with small molecule inhibitors has been challenging. frontiersin.orgresearchgate.netnih.govimrpress.com The lack of readily available protein structures for CPT1 isoforms has historically complicated rational drug design efforts aimed at achieving isoform selectivity. nih.govfrontiersin.org However, advances in structural biology and computational approaches are contributing to a better understanding of the differences between isoforms, which can inform the design of more selective compounds. nih.govfrontiersin.orgresearchgate.net
Strategies for Mitigating Off-Target Effects and Improving Therapeutic Index
Strategies to mitigate off-target effects and improve the therapeutic index of FAO modulators include the rational design of compounds with increased specificity for the target enzyme and reduced reactivity with other cellular components. portlandpress.comiiarjournals.org Exploring different chemical scaffolds beyond the oxirane structure of Etomoxir may yield compounds with distinct interaction profiles. Additionally, developing reversible inhibitors, as opposed to irreversible ones like Etomoxir, could offer better control over the degree and duration of CPT1 inhibition, potentially reducing the likelihood of cumulative off-target effects. nih.gov Furthermore, prodrug strategies or targeted delivery systems could be employed to concentrate the active compound at the desired site of action, thereby minimizing systemic exposure and off-target interactions.
Translational Prospects and Design Considerations for Clinical Development
Despite the challenges associated with Etomoxir, the concept of modulating FAO holds significant translational potential for various diseases, including metabolic disorders and cancer. wikipedia.orgimrpress.comiiarjournals.orgfrontiersin.orgnumberanalytics.comfrontiersin.org However, the clinical development of FAO modulators requires careful consideration of design principles to overcome the limitations observed with earlier compounds like Etomoxir.
Future translational efforts should focus on developing novel CPT1 inhibitors or activators with enhanced specificity and a cleaner off-target profile. numberanalytics.com This involves leveraging SAR studies and structural information to design compounds that selectively modulate the desired CPT1 isoform. nih.govfrontiersin.orgresearchgate.net Preclinical studies should rigorously evaluate the specificity and off-target effects of new candidates using a combination of biochemical assays, cell-based models, and in vivo studies, including genetic controls where possible. plos.orgnih.govnih.govescholarship.org
Clinical trial design for FAO modulators should consider the specific metabolic context of the disease being targeted and potential patient stratification based on markers of FAO dependency. iiarjournals.orgfrontiersin.org Monitoring key metabolic parameters and potential off-target indicators will be crucial during clinical evaluation. The goal is to develop FAO modulators that can safely and effectively target aberrant fatty acid metabolism while minimizing adverse effects observed with less specific compounds.
Lessons from Past Clinical Trials and Adverse Events
Clinical trials investigating this compound encountered considerable obstacles, primarily related to safety. A major factor leading to the halting of Phase II clinical trials was the occurrence of significant hepatotoxicity. nih.govoup.comresearchgate.netglobalcardiology.infosemanticscholar.orgportlandpress.comnih.gov This was often indicated by unacceptably high levels of liver transaminases observed in treated patients. nih.govglobalcardiology.infosemanticscholar.org For instance, a randomized placebo-controlled trial involving 347 patients was prematurely stopped due to elevated liver transaminase levels. globalcardiology.infosemanticscholar.org
Beyond hepatotoxicity, preclinical studies have suggested potential cardiac implications. Prolonged use of etomoxir has been reported to potentially induce cardiac hypertrophy by promoting oxidative stress and activating the NF-kB signaling pathway in the context of preclinical cancer therapy research. researchgate.net Earlier research also explored its impact on sarcoplasmic reticulum gene expression in pressure overload cardiac hypertrophy models. nih.gov While some studies in animal models and limited human trials for heart failure suggested improved cardiac function, the predominant safety concern that led to the termination of clinical development was liver toxicity. nih.govglobalcardiology.infosemanticscholar.org
Combination Therapy Strategies for Enhanced Efficacy and Reduced Toxicity
Given the toxicity observed with this compound as a monotherapy, particularly hepatotoxicity, research has explored combination therapy strategies. The rationale behind combining this compound, or targeting CPT1 in combination, is to potentially enhance therapeutic efficacy, allow for lower doses of each agent to reduce individual toxicities, and mitigate the development of drug resistance. frontiersin.org
In cancer research, combining this compound with other therapeutic agents has shown promise in preclinical models. For example, in patient-derived glioblastoma tumorspheres, combining etomoxir with temozolomide (B1682018) demonstrated reduced stemness and invasiveness, leading to improved survival in models. researchgate.net Studies in acute myeloid leukemia cells indicated that etomoxir cooperated effectively with arsenic trioxide to induce apoptosis, an effect not observed in normal lymphocytes. plos.org Furthermore, combining etomoxir with glycolytic inhibitors, such as 2-deoxy-D-glucose, also promoted apoptosis in certain leukemia cell lines, and this effect was further amplified by the addition of arsenic trioxide. plos.org Research in prostate cancer cell lines and patient-derived cells showed that a combination of etomoxir and orlistat (B1677487) resulted in synergistic decreases in cell viability. mdpi.com This synergistic effect was associated with decreased mTOR signaling, reduced androgen receptor expression, and increased apoptosis. mdpi.com
These findings suggest that while the systemic toxicity of this compound limited its solo clinical application, the principle of inhibiting fatty acid oxidation via CPT1 as part of a multi-drug regimen holds potential, prompting the investigation of other, potentially less toxic, CPT1 inhibitors in combination strategies.
Biomarker Identification for Patient Stratification and Response Monitoring
The identification and validation of metabolic biomarkers are considered crucial for the future development and application of therapies targeting metabolic pathways, including fatty acid oxidation inhibition. researchgate.netresearchgate.netoaepublish.com Such biomarkers could play a vital role in stratifying patients who are most likely to respond to treatment with CPT1 inhibitors or combination therapies, as well as in monitoring their response to treatment. researchgate.netresearchgate.netoaepublish.comtargetals.org
CPT1A, the primary target of this compound, has been investigated as a potential biomarker itself. It has been suggested that CPT1A could serve as a biomarker for disease monitoring in certain cancers, such as breast cancer. nih.gov Studies have indicated that elevated expression of CPT1A may be associated with a worse prognosis in several cancer types. nih.gov This suggests that the expression levels or activity of the target enzyme could potentially predict patient outcomes or sensitivity to CPT1 inhibition.
Q & A
Q. What is the primary mechanism of action of S-(-)-Etomoxir in inhibiting fatty acid oxidation (FAO)?
this compound irreversibly inhibits carnitine palmitoyltransferase 1 (CPT1), the rate-limiting enzyme for mitochondrial fatty acid uptake. This inhibition shifts cellular metabolism toward glucose utilization by blocking the entry of long-chain fatty acids into mitochondria . Methodologically, researchers confirm CPT1 inhibition via:
Q. How does this compound affect substrate metabolism in vivo?
In human studies, this compound reduces 24-hour fat oxidation by ~14–19% and increases carbohydrate oxidation proportionally. For example, placebo-treated subjects oxidized 158 ± 6 g fat/24h vs. 136 ± 5 g fat/24h with Etomoxir (P < 0.05) . Key methodologies include:
- Whole-room calorimetry to quantify 24-hour respiratory quotients (RQ) and substrate partitioning .
- Stable isotope tracers (e.g., U-13C palmitate) to track fatty acid flux .
Q. What experimental models are validated for studying this compound’s metabolic effects?
- In vitro : Cancer cell lines (e.g., BT549, HL60) treated with 10–200 µM Etomoxir to assess proliferation, nutrient utilization, and off-target effects .
- In vivo : Rodent models (e.g., db/db mice) dosed at 1–20 mg/kg to study glucose homeostasis and cardiac function .
Advanced Research Questions
Q. How do off-target effects of this compound complicate mechanistic interpretations at high doses?
At ≥200 µM, this compound inhibits mitochondrial complex I (NADH dehydrogenase), independent of CPT1. This reduces ATP synthesis and confounds FAO-specific findings. For example:
- Respiration assays : 200 µM Etomoxir decreases state I OCR by 37% in isolated mitochondria .
- Proliferation assays : BT549 cell growth slows at 200 µM (P < 0.001), but not at 10 µM (90% FAO inhibition) . Mitigation strategy : Use ≤10 µM for CPT1-specific effects and validate with CPT1-knockdown models .
Q. How can dose-response metabolomics resolve contradictory findings in this compound studies?
Dose-dependent metabolomics reveals threshold effects:
- Low dose (10 µM) : Reduces acylcarnitines (FAO inhibition) but increases glutaminolysis (compensatory TCA cycle fueling) .
- High dose (200 µM) : Depletes TCA intermediates (e.g., citrate, α-KG) and elevates NADH/NAD+ ratios (P < 0.05), indicating complex I inhibition . Methodology : Pair U-13C glucose/glutamine tracing with LC-MS metabolomics to map pathway flux .
Q. What molecular mechanisms underlie this compound’s synergy with arsenic trioxide (ATO) in AML therapy?
this compound sensitizes AML cells to ATO by:
- AMPK activation : Enhances ATO-induced apoptosis via energy stress (reversed by compound C, an AMPK inhibitor) .
- ROS modulation : Etomoxir potentiates ATO’s oxidative stress, but antioxidants (e.g., NAC) are incompatible due to toxicity . Experimental design : Use Annexin V/PI flow cytometry and mitochondrial membrane potential (ΔΨm) assays to quantify apoptosis .
Q. How do contradictory findings on UCP3 regulation by this compound inform its role in mitochondrial function?
Etomoxir upregulates UCP3 in human muscle within 36 hours, despite reducing FAO. Proposed mechanisms:
- Fatty acid anion export : UCP3 may export non-metabolizable fatty acids, preventing matrix toxicity .
- Glucose metabolism link : UCP3 induction correlates with GLUT4 translocation and improved glucose uptake . Validation : Combine muscle biopsies (Western blot for UCP3/GLUT4) with hyperinsulinemic-euglycemic clamps .
Methodological Recommendations
Q. How to design a robust dose-response study for this compound?
- In vitro : Test 0.1–200 µM with controls for cytotoxicity (MTT assay) and FAO (13C-palmitate oxidation) .
- In vivo : Use pharmacokinetic-guided dosing (e.g., 1–20 mg/kg in rodents) with plasma LC-MS to monitor drug levels .
Q. What statistical approaches address variability in this compound studies?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
